![molecular formula C16H16N4O B2517334 (E)-3-cyclopropyl-N'-((E)-3-phenylallylidene)-1H-pyrazole-5-carbohydrazide CAS No. 306302-28-3](/img/structure/B2517334.png)
(E)-3-cyclopropyl-N'-((E)-3-phenylallylidene)-1H-pyrazole-5-carbohydrazide
Description
(E)-3-cyclopropyl-N'-((E)-3-phenylallylidene)-1H-pyrazole-5-carbohydrazide, also known as CPPC, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications.
Scientific Research Applications
- Artificial intelligence (AI) plays a pivotal role in e-commerce, particularly in recommender systems. These systems analyze user behavior and preferences to suggest relevant products or services. Researchers have explored how compounds like (E)-3-cyclopropyl-N’-((E)-3-phenylallylidene)-1H-pyrazole-5-carbohydrazide can enhance personalized recommendations for online shoppers .
- VR and AR technologies are increasingly used in medical contexts. Researchers investigate how these immersive experiences can aid in diagnostic procedures, surgical planning, and rehabilitation. The compound’s unique properties may contribute to enhancing these applications .
- Conductive polymers find applications in bioelectronics and biosensors. Under physiological conditions, this compound exhibits high conductivity and crack initiation strain. Researchers explore its potential for direct photosensitivity at the cellular scale, which could impact biosensing and neural interfaces .
- Plasmids are essential tools in genetic engineering. They allow the expression of foreign genes and facilitate cloning. The compound’s features, such as cloning capacity and compatibility with other plasmids, make it valuable for synthetic biology and metabolic engineering .
- E-cigarettes have gained popularity as an alternative to traditional tobacco consumption. The compound’s role in e-liquid heating and its impact on respiratory health are areas of interest. Manufacturers explore features like nicotine content adjustment and pleasant flavors .
- AI algorithms can accelerate drug discovery by predicting molecular interactions and identifying potential drug candidates. Researchers investigate how this compound’s structure influences its binding affinity to specific targets, aiding in drug design .
Recommender Systems in E-Commerce
Virtual and Augmented Reality (VR/AR) Applications in Medicine
Conductive Polymers for Biological Interfaces
Plasmid-Based Genetic Engineering
E-Liquid Heating in E-Cigarettes
AI-Driven Drug Discovery
properties
IUPAC Name |
5-cyclopropyl-N-[(E)-[(E)-3-phenylprop-2-enylidene]amino]-1H-pyrazole-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O/c21-16(15-11-14(18-19-15)13-8-9-13)20-17-10-4-7-12-5-2-1-3-6-12/h1-7,10-11,13H,8-9H2,(H,18,19)(H,20,21)/b7-4+,17-10+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWLCIEXXLRESPN-CUQLSPFUSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NN2)C(=O)NN=CC=CC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1C2=CC(=NN2)C(=O)N/N=C/C=C/C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601329413 | |
Record name | 5-cyclopropyl-N-[(E)-[(E)-3-phenylprop-2-enylidene]amino]-1H-pyrazole-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601329413 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
0.6 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID26725697 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
(E)-3-cyclopropyl-N'-((E)-3-phenylallylidene)-1H-pyrazole-5-carbohydrazide | |
CAS RN |
306302-28-3 | |
Record name | 5-cyclopropyl-N-[(E)-[(E)-3-phenylprop-2-enylidene]amino]-1H-pyrazole-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601329413 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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